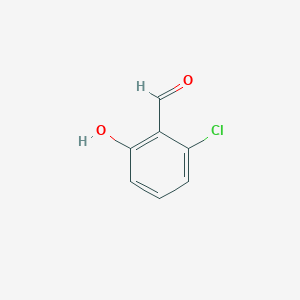

2-Chloro-6-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTWVXYIKIVAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336015 | |

| Record name | 2-chloro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18362-30-6 | |

| Record name | 2-chloro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-hydroxybenzaldehyde: Chemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-hydroxybenzaldehyde, also known as 6-chlorosalicylaldehyde, is an aromatic organic compound with the chemical formula C₇H₅ClO₂.[1][2] It is a substituted benzaldehyde carrying a chlorine atom and a hydroxyl group at positions 2 and 6, respectively. This compound serves as a valuable intermediate in the synthesis of various more complex molecules, including pharmaceuticals and other specialty chemicals.[2] Its bifunctional nature, possessing both an electrophilic aldehyde group and a nucleophilic hydroxyl group, along with the influence of the electron-withdrawing chlorine atom, makes it a versatile reagent in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and methodologies for its purification and analysis.

Chemical and Physical Properties

This compound is a white to light yellow or light orange powder or crystalline solid.[3] The quantitative physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClO₂ | [1][2] |

| Molecular Weight | 156.57 g/mol | [1] |

| Appearance | White to light yellow/orange powder/crystal | [3] |

| Melting Point | 51-55 °C | [1] |

| Boiling Point (Predicted) | 223.1 ± 20.0 °C | [3] |

| pKa (Predicted) | 7.21 ± 0.10 | [2] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [1] |

Table 2: Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference(s) |

| CAS Number | 18362-30-6 | [1] |

| Synonyms | 6-Chlorosalicylaldehyde, 2-Chloro-6-formylphenol | [1][2] |

| InChI | 1S/C7H5ClO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | [1] |

| SMILES | Oc1cccc(Cl)c1C=O | [1] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of 2-chloro-6-fluorobenzaldehyde.[4]

Experimental Protocol: Synthesis from 2-chloro-6-fluorobenzaldehyde[4]

Materials:

-

2-chloro-6-fluorobenzaldehyde

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 2-chloro-6-fluorobenzaldehyde (14.0 g, 88.3 mmol) in dimethyl sulfoxide (20 mL) at 0 °C, slowly add potassium hydroxide (10 g).

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 18 hours.

-

Upon completion, dilute the reaction mixture with 100 mL of water.

-

Adjust the pH of the solution to 2 with concentrated hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitate by filtration and wash it twice with 100 mL of water.

-

Dry the crude product with anhydrous sodium sulfate. The product can be used in subsequent reactions without further purification.

Yield: 8.5 g (62%)

Confirmation of Structure: The structure of the product can be confirmed by ¹H NMR spectroscopy. In CDCl₃, the expected signals are: δ 11.95 (s, 1H, -OH), 10.41 (s, 1H, -CHO), 7.39-7.47 (m, 1H, Ar-H), and 6.65-7.02 (m, 2H, Ar-H).[4]

References

An In-depth Technical Guide to 2-Chloro-6-hydroxybenzaldehyde: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 2-Chloro-6-hydroxybenzaldehyde. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies.

Molecular Structure and Properties

This compound, also known as 6-Chlorosalicylaldehyde, is an aromatic organic compound with the chemical formula C₇H₅ClO₂. Its structure consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a formyl (aldehyde) group at positions 2, 6, and 1, respectively. The presence of these functional groups imparts specific chemical reactivity and physical properties to the molecule, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClO₂ | |

| Molecular Weight | 156.57 g/mol | |

| CAS Number | 18362-30-6 | |

| Appearance | Solid | |

| Melting Point | 51-55 °C | |

| Boiling Point | 223.1 °C (Predicted) | |

| Flash Point | 107 °C (closed cup) | |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water. | |

| SMILES String | Oc1cccc(Cl)c1C=O | |

| InChI Key | MVTWVXYIKIVAOJ-UHFFFAOYSA-N |

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of 2-chloro-6-fluorobenzaldehyde. The following is a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis from 2-Chloro-6-fluorobenzaldehyde

Materials:

-

2-chloro-6-fluorobenzaldehyde

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, dissolve 14.0 g (88.3 mmol) of 2-chloro-6-fluorobenzaldehyde in 20 mL of dimethyl sulfoxide.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 10 g of potassium hydroxide to the stirred solution.

-

Gradually warm the reaction mixture to room temperature and continue stirring for 18 hours.

-

Upon completion of the reaction, dilute the mixture with 100 mL of water.

-

Adjust the pH of the solution to 2 with concentrated hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitate by filtration.

-

Wash the solid product twice with 100 mL of water.

-

Dry the crude product with anhydrous sodium sulfate.

Purification: The crude product can be used in subsequent reactions without further purification. If a higher purity is required, recrystallization from a suitable solvent system, such as ethanol/water, can be performed.

Figure 1. Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques, including ¹H NMR, FT-IR, and mass spectrometry.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.95 | Singlet | 1H | Phenolic -OH |

| 10.41 | Singlet | 1H | Aldehydic -CHO |

| 7.39-7.47 | Multiplet | 1H | Aromatic C-H |

| 6.65-7.02 | Multiplet | 2H | Aromatic C-H |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3200-3400 (broad) | O-H stretch | Phenolic Hydroxyl |

| 2850-2950 | C-H stretch | Aldehyde |

| 1650-1680 | C=O stretch | Aldehyde |

| 1580-1600 | C=C stretch | Aromatic Ring |

| 1100-1200 | C-O stretch | Phenol |

| 750-800 | C-Cl stretch | Aryl Halide |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of a chlorine atom will result in a characteristic M+2 peak due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion |

| 156/158 | [M]⁺ (Molecular ion) |

| 155/157 | [M-H]⁺ |

| 127/129 | [M-CHO]⁺ |

| 99 | [M-CHO-CO]⁺ |

Reactivity and Potential Applications

This compound is a versatile building block in organic synthesis. The aldehyde functional group can undergo various reactions such as oxidation, reduction, and condensation. The hydroxyl group can be alkylated or acylated, and the aromatic ring can participate in electrophilic substitution reactions, although the substitution pattern is influenced by the existing groups.

Its derivatives have been explored for their potential in drug discovery and development. For instance, Schiff bases derived from substituted salicylaldehydes are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The specific biological profile of this compound and its derivatives warrants further investigation.

Logical Relationship of Functional Groups and Reactivity

The interplay of the functional groups in this compound dictates its chemical behavior.

Figure 2. Reactivity pathways of this compound based on its functional groups.

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-chloro-6-hydroxybenzaldehyde, a valuable intermediate in pharmaceutical and chemical research. The document details established formylation reactions, offering insights into their mechanisms, regioselectivity, and practical execution. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key methodologies are provided.

Core Synthesis Pathways from 3-Chlorophenol

The synthesis of this compound predominantly involves the electrophilic formylation of 3-chlorophenol. The hydroxyl group of the phenol directs the incoming formyl group (-CHO) to the ortho and para positions. Due to the presence of the chloro substituent at the 3-position, formylation can occur at the C2, C4, and C6 positions. The primary challenge lies in achieving regioselectivity for the desired C6 position (ortho to the hydroxyl group and adjacent to the chloro group).

Several classical and modern formylation reactions are applicable, each with distinct advantages and limitations in terms of yield, regioselectivity, and reaction conditions.

Ortho-Formylation using Magnesium Dichloride and Paraformaldehyde (Casnati-Skattebøl Reaction)

This method has emerged as a highly efficient and regioselective procedure for the ortho-formylation of phenols.[1][2] The reaction utilizes the chelating effect of a magnesium salt to direct the formylation exclusively to the ortho position. For 3-chlorophenol, this would theoretically yield this compound and 4-chloro-2-hydroxybenzaldehyde. The literature suggests high yields for various substituted phenols, including those with chloro substituents.[1]

Reaction Scheme:

Caption: MgCl2-mediated ortho-formylation of 3-Chlorophenol.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[3][4][5] The reactive electrophile is dichlorocarbene (:CCl2), which is generated in situ. While it predominantly yields ortho-isomers, the regioselectivity is often not absolute, and para-isomers can also be formed.[3] For 3-chlorophenol, this reaction is expected to produce a mixture of this compound, 4-chloro-2-hydroxybenzaldehyde, and potentially 2-chloro-4-hydroxybenzaldehyde. The yields of the Reimer-Tiemann reaction are generally reported to be low to moderate.[6] A study on the Reimer-Tiemann reaction of the isomeric o-chlorophenol resulted in a 5% yield of 3-chloro-2-hydroxybenzaldehyde and an 8% yield of the para-isomer, 3-chloro-4-hydroxybenzaldehyde, highlighting the potential for low yields and isomer formation.[7]

Reaction Scheme:

Caption: Reimer-Tiemann formylation of 3-Chlorophenol.

Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[8] This method is also known for its preference for ortho-formylation.[9] However, the Duff reaction is generally considered to have low efficiency.[8] For non-symmetrically substituted phenols, the regioselectivity can be influenced by factors such as hydrogen bonding between the substrate and the reactive intermediate.[9]

Reaction Scheme:

Caption: Duff formylation of 3-Chlorophenol.

Alternative Synthesis Pathway from 2-Chloro-6-fluorobenzaldehyde

An alternative and efficient route to this compound involves the nucleophilic aromatic substitution of a fluorine atom in 2-chloro-6-fluorobenzaldehyde. This method avoids the regioselectivity issues associated with the formylation of 3-chlorophenol.

Nucleophilic Aromatic Substitution

In this pathway, 2-chloro-6-fluorobenzaldehyde is treated with a strong base, such as potassium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The hydroxide ion displaces the more reactive fluorine atom to yield the desired product. A patent describes this process with a good yield.

Reaction Scheme:

Caption: Synthesis via nucleophilic substitution.

Quantitative Data Summary

| Synthesis Pathway | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Regioselectivity | Reference |

| Ortho-Formylation | 2-Bromophenol | MgCl₂, Et₃N, Paraformaldehyde | THF | ~75 | 4 h | 80-81 (crude) | Exclusively ortho | [2] |

| Reimer-Tiemann | o-Chlorophenol | CHCl₃, NaOH | Water | 60-80 | 18 h | 5 (ortho), 8 (para) | Mixture of isomers | [7] |

| Duff Reaction | Phenols | Hexamethylenetetramine, Acid | Glycerol/Acid | 150-160 | 2-3 h | Generally low | Predominantly ortho | [8] |

| Nucleophilic Substitution | 2-Chloro-6-fluorobenzaldehyde | KOH | DMSO | RT | 18 h | 62 | N/A | ChemicalBook |

Detailed Experimental Protocols

Protocol 1: Ortho-Formylation of a Halogenated Phenol using MgCl₂ and Paraformaldehyde (Adapted from Hansen, T. V.; Skattebøl, L. Org. Synth.2005, 82, 64)

This protocol for the synthesis of 3-bromosalicylaldehyde can be adapted for the synthesis of this compound from 3-chlorophenol.[2]

Materials:

-

3-Chlorophenol

-

Anhydrous Magnesium Dichloride (MgCl₂)

-

Paraformaldehyde, dried

-

Triethylamine (Et₃N), dry

-

Anhydrous Tetrahydrofuran (THF)

-

1 N Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet is purged with argon.

-

Anhydrous magnesium dichloride (2.0 equivalents) and solid paraformaldehyde (3.0 equivalents) are added to the flask under a positive pressure of argon.

-

Dry tetrahydrofuran is added via syringe.

-

Dry triethylamine (2.0 equivalents) is added dropwise via syringe, and the mixture is stirred for 10 minutes.

-

3-Chlorophenol (1.0 equivalent) is added dropwise via syringe.

-

The reaction mixture is heated to gentle reflux (approximately 75°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and diethyl ether is added.

-

The organic phase is transferred to a separatory funnel and washed successively with 1 N HCl (3 times) and water (3 times).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product, likely a mixture of this compound and 4-chloro-2-hydroxybenzaldehyde, can be purified by column chromatography on silica gel.

Protocol 2: Reimer-Tiemann Formylation of a Chlorophenol (Adapted from the synthesis of 3-Chloro-2-hydroxybenzaldehyde)

This protocol illustrates the general conditions for a Reimer-Tiemann reaction.[7]

Materials:

-

3-Chlorophenol

-

Sodium Hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

6 N Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of sodium hydroxide in water is placed in a round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, and warmed to 60°C.

-

3-Chlorophenol is added to the sodium hydroxide solution.

-

Chloroform is added slowly over a period of one hour while maintaining the temperature at 60°C.

-

The mixture is stirred at 60°C for an additional two hours, and then the temperature is raised to 80°C for 16 hours.

-

Excess chloroform is removed by distillation.

-

The reaction mixture is cooled and acidified with 6 N sulfuric acid.

-

The product mixture is isolated by steam distillation.

-

The distillate is extracted with diethyl ether.

-

The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting mixture of isomers is purified by column chromatography or fractional crystallization.

Logical Workflow for Synthesis Pathway Selection

The choice of the optimal synthesis pathway depends on the desired yield, purity, and available starting materials. The following diagram illustrates a logical workflow for selecting the most appropriate method.

Caption: Decision workflow for selecting a synthesis pathway.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 6. organicreactions.org [organicreactions.org]

- 7. prepchem.com [prepchem.com]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of 2-Chloro-6-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

As of the latest literature review, specific quantitative solubility data for 2-Chloro-6-hydroxybenzaldehyde in various organic solvents has not been extensively published. Therefore, a populated data table cannot be provided at this time. Researchers are encouraged to utilize the experimental protocols detailed in the following sections to determine the solubility in solvents relevant to their specific applications. The following table structure is recommended for the systematic recording of experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

Experimental Protocols

Accurate and reproducible solubility determination is fundamental. The following are detailed methodologies for key experiments to quantitatively assess the solubility of this compound.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured.

Apparatus:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is crucial to confirm saturation.

-

Place the sealed flask in a thermostatic shaker or water bath maintained at a constant temperature.

-

Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To remove any suspended solid particles, centrifuge the sample and/or filter it through a chemically inert filter (e.g., a 0.45 µm PTFE filter).

-

Dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculate the original solubility by taking the dilution factor into account.

Gravimetric Method

The gravimetric method is a straightforward and robust technique for determining solubility, particularly when an analytical standard for the solute is not available.

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Evaporating dish or watch glass

-

Oven or vacuum desiccator

-

Volumetric flasks

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent using the equilibration steps (1-4) described in the shake-flask method.

-

Pre-weigh a clean and dry evaporating dish (W1).

-

Carefully transfer a known volume or mass of the clear, saturated supernatant into the pre-weighed evaporating dish (W2 = weight of dish + solution).

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. Alternatively, a vacuum desiccator can be used for more sensitive compounds.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it (W3 = weight of dish + solute).

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

The solubility can be calculated as follows:

-

Mass of dissolved solute = W3 - W1

-

Mass of solvent = W2 - W3

-

Solubility ( g/100 g solvent) = [(W3 - W1) / (W2 - W3)] x 100

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gravimetric method of solubility determination.

An In-depth Technical Guide to 2-Chloro-6-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-Chloro-6-hydroxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound, also known as 6-Chlorosalicylaldehyde, is a yellow solid organic compound.[1] It is recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The compound's structure, featuring a chlorine atom, a hydroxyl group, and a benzaldehyde moiety on a benzene ring, makes it a versatile building block in medicinal chemistry.[1]

Table 1: Summary of Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClO₂ | [1][2][3] |

| Molecular Weight | 156.57 g/mol | [2][3][4][5] |

| CAS Number | 18362-30-6 | [2][3][4][5] |

| Appearance | White to Light yellow to Light orange powder to crystal | [1][6] |

| Melting Point | 51-55 °C | [2][3][6] |

| Boiling Point | 223.1 ± 20.0 °C (Predicted) | [6] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [2] |

| pKa | 7.21 ± 0.10 (Predicted) | [1][6] |

| Solubility | Sparingly soluble in water | [1] |

| Storage Temperature | 2-8°C | [2][6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

2.1 Synthesis Protocol

A general procedure for the synthesis of 6-chlorosalicylaldehyde involves the reaction of 2-chloro-6-fluorobenzaldehyde with potassium hydroxide in dimethyl sulfoxide (DMSO).[7]

-

Step 1: A solution of 2-chloro-6-fluoro-benzaldehyde (14.0 g, 88.3 mmol) in dimethyl sulfoxide (20 mL) is stirred at 0 °C.[7]

-

Step 2: Potassium hydroxide (10 g) is slowly added to the solution.[7]

-

Step 3: The reaction mixture is then gradually warmed to room temperature and stirred continuously for 18 hours.[7]

-

Step 4: Upon completion, the mixture is diluted with 100 mL of water.[7]

-

Step 5: The pH of the solution is adjusted to 2 with concentrated hydrochloric acid, leading to the precipitation of the product.[7]

-

Step 6: The precipitate is collected by filtration, washed twice with 100 mL of water, and dried with anhydrous sodium sulfate to yield the crude product.[7]

2.2 Spectroscopic Characterization

The structure of the synthesized product is typically confirmed using spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The structure of the product was confirmed by ¹H NMR (400 MHz, CDCl₃) with the following chemical shifts (δ) in ppm: 6.65-7.02 (m, 2H), 7.39-7.47 (m, 1H), 10.41 (s, 1H), 11.95 (s, 1H).[7]

-

Other Spectroscopic Data: While specific data points are not detailed in the provided search results, ¹H NMR, ¹³C NMR, IR, and MS spectra are generally available for this compound from various chemical suppliers.[8]

Safety and Handling

This compound is classified as hazardous.[2]

-

Hazards: It is harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage.[2] It may also cause respiratory irritation.

-

Precautionary Measures: When handling this compound, it is essential to wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection.[9][10] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[9][10]

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place at a temperature between 2-8°C.[2][6][9] It is also noted to be air-sensitive, and storage under an inert atmosphere is recommended to maintain product quality.[9]

References

- 1. Page loading... [guidechem.com]

- 2. 2-クロロ-6-ヒドロキシベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound| CAS No:18362-30-6|ZaiQi Bio-Tech [chemzq.com]

- 4. synchem.de [synchem.de]

- 5. This compound 97 18362-30-6 [sigmaaldrich.com]

- 6. This compound CAS#: 18362-30-6 [m.chemicalbook.com]

- 7. This compound | 18362-30-6 [chemicalbook.com]

- 8. This compound(18362-30-6) 1H NMR spectrum [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 6-Chlorosalicylaldehyde: Nomenclature and Identification

This guide provides a detailed overview of the chemical compound 6-Chlorosalicylaldehyde, focusing on its systematic naming conventions and common synonyms. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

The formal systematic name for 6-Chlorosalicylaldehyde, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-chloro-6-hydroxybenzaldehyde .[1][2] This name is derived from its chemical structure, which consists of a benzaldehyde ring substituted with a chloro group at the second position and a hydroxyl group at the sixth position relative to the aldehyde group.

Synonyms and Identifiers

In scientific literature and commercial databases, 6-Chlorosalicylaldehyde is known by several alternative names. The following table summarizes its most common synonyms and key chemical identifiers to facilitate cross-referencing.

| Identifier Type | Identifier |

| Common Name | 6-Chlorosalicylaldehyde[1] |

| IUPAC Name | This compound[1][2] |

| Synonym 1 | 3-Chloro-2-formylphenol |

| Synonym 2 | Benzaldehyde, 2-chloro-6-hydroxy-[1] |

| Synonym 3 | 6-chloro salicyaldehyde[1] |

| Synonym 4 | 2-chloro-6-hydroxy-benzaldehyd[1] |

| Synonym 5 | 6-Chloro-2-hydroxybenzaldehyde[1] |

| CAS Number | 18362-30-6[2] |

| Molecular Formula | C7H5ClO2[2] |

| Molecular Weight | 156.57 g/mol [2] |

Chemical Identification Logic

The following diagram illustrates the logical relationship between the common name, IUPAC name, and key molecular identifiers for 6-Chlorosalicylaldehyde. This visualization aids in understanding the hierarchical and interconnected nature of chemical nomenclature.

References

The Multifaceted Biological Activities of Substituted Benzaldehydes: A Technical Guide for Researchers

An in-depth exploration of the diverse biological activities of substituted benzaldehydes, detailing their therapeutic potential across antimicrobial, antioxidant, anticancer, and enzyme inhibitory applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, detailed experimental methodologies, and insights into the underlying mechanisms of action.

Substituted benzaldehydes, a class of aromatic aldehydes, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The versatility of the benzaldehyde scaffold allows for a myriad of substitutions on the phenyl ring, which can modulate the compound's electronic properties, lipophilicity, and steric hindrance, thereby influencing its interaction with biological targets. This has led to the development of numerous derivatives with potent and selective activities, making them promising candidates for drug discovery and development.

This technical guide delves into the core biological activities of substituted benzaldehydes, presenting key quantitative data in a structured format, providing detailed experimental protocols for the evaluation of these activities, and visualizing the intricate signaling pathways and experimental workflows.

Antimicrobial and Antifungal Activity

Substituted benzaldehydes have demonstrated significant efficacy against a range of microbial pathogens, including bacteria and fungi. Their mechanisms of action often involve the disruption of cellular integrity and key biological processes.

Antibacterial Activity

Hydroxy-substituted benzaldehydes, in particular, exhibit notable antibacterial properties. Their mechanism is believed to involve interaction with the bacterial cell surface, leading to the disintegration of the cell membrane and the release of intracellular components. This disruption of the cell's physical barrier ultimately results in cell death.

Antifungal Activity

The antifungal activity of certain substituted benzaldehydes is linked to their ability to disrupt the cellular antioxidation systems of fungi. Structure-activity relationship studies have revealed that the presence of an ortho-hydroxyl group on the aromatic ring enhances antifungal potency. These compounds can act as chemosensitizing agents, increasing the efficacy of conventional antifungal drugs by targeting cellular components like superoxide dismutases and glutathione reductase. This synergistic effect can help overcome drug resistance and reduce the required therapeutic doses of conventional antifungals.[1][2][3]

A proposed mechanism for the antifungal action of redox-active benzaldehydes involves the generation of oxidative stress within the fungal cell, overwhelming its antioxidant defense systems and leading to cell death.

Table 1: Minimum Inhibitory Concentration (MIC) of Substituted Benzaldehydes against Fungal Pathogens

| Compound | Fungal Strain | MIC (mg/L) | Reference |

| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | Staphylococcus aureus | 500 (MIC₅₀) | [4][5] |

| 2,3-dihydroxybenzaldehyde | Staphylococcus aureus | 500 (MIC₅₀) | [4][5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agents

This protocol outlines the broth microdilution method for determining the MIC of substituted benzaldehydes against fungal pathogens, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9][10]

Materials:

-

Substituted benzaldehyde compound

-

Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline (0.85%)

-

Vortex mixer

-

Incubator

Procedure:

-

Preparation of Antifungal Stock Solution: Dissolve the substituted benzaldehyde in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Fungal Inoculum:

-

For yeasts: Culture the yeast on an appropriate agar medium for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

For molds: Culture the mold on potato dextrose agar until sporulation occurs. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface. Adjust the conidial suspension concentration using a hemocytometer.

-

-

Serial Dilution: Perform a two-fold serial dilution of the antifungal stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations.

-

Inoculation: Dilute the fungal inoculum in RPMI-1640 medium to the desired final concentration and add it to each well of the microtiter plate containing the serially diluted compound. Include a drug-free growth control well and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Diagram 1: General Workflow for Antifungal MIC Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

Many substituted benzaldehydes, particularly those with hydroxyl groups, exhibit potent antioxidant activity. They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS) and thus preventing oxidative damage to cellular components.

The antioxidant capacity of these compounds is closely related to their chemical structure, including the number and position of hydroxyl groups on the benzene ring.

Table 2: Antioxidant Activity of Substituted Benzaldehydes (DPPH Radical Scavenging Assay)

| Compound | IC₅₀ (µM) | Reference |

| Prenylated Benzaldehyde Derivative 11 | >100 | [11] |

| Prenylated Benzaldehyde Derivative 13 | 27.20 | [11] |

| Prenylated Benzaldehyde Derivative 15 | >100 | [11] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of substituted benzaldehydes by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[11][12][13][14]

Materials:

-

Substituted benzaldehyde compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Ascorbic acid or Trolox (positive control)

-

96-well microtiter plate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should have a deep violet color and should be protected from light.

-

Preparation of Test Samples: Dissolve the substituted benzaldehyde and the positive control in the same solvent as the DPPH solution to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of each sample dilution with the DPPH working solution. Include a control containing only the solvent and the DPPH solution.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each solution at a wavelength of approximately 517 nm.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Diagram 2: DPPH Radical Scavenging Mechanism

Caption: Antioxidant donating a hydrogen atom to neutralize the DPPH radical.

Anticancer Activity

A growing body of evidence suggests that substituted benzaldehydes possess significant anticancer properties, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanisms of Anticancer Action

The anticancer effects of these compounds are often multifaceted and can include:

-

Induction of Apoptosis: Many benzyloxybenzaldehyde derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated by the loss of mitochondrial membrane potential.[15]

-

Cell Cycle Arrest: Certain substituted benzaldehydes can arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from proliferating.[15]

-

Inhibition of Signaling Pathways: Benzaldehyde has been reported to suppress key signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating the interaction of 14-3-3ζ with various client proteins.[16][17][18]

Table 3: Cytotoxic Activity of Substituted Benzaldehydes against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-[(3-methoxybenzyl)oxy]benzaldehyde (29) | HL-60 | Potent at 1-10 µM | |

| ABMM-15 (benzyloxybenzaldehyde derivative) | ALDH1A3 expressing cells | 0.23 | [19][20][21] |

| ABMM-16 (benzyloxybenzaldehyde derivative) | ALDH1A3 expressing cells | 1.29 | [19][20][21] |

| MPOBA | HCT-116 | 24.95 | [22] |

| 2,5-2Cl (piperidone monocarbonyl curcumin analogue) | A549 | < 5 | [16] |

| 2Br-5Cl (piperidone monocarbonyl curcumin analogue) | A549 | < 5 | [16] |

| 2-Cl (piperidone monocarbonyl curcumin analogue) | A549 | < 5 | [16] |

| 2-F (piperidone monocarbonyl curcumin analogue) | A549 | < 5 | [16] |

| Benzaldehyde (piperidone monocarbonyl curcumin analogue) | A549 | < 5 | [16] |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.[19][22][23][24]

Materials:

-

Cancer cell line

-

Complete culture medium

-

Substituted benzaldehyde compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted benzaldehyde for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solutions in each well at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[1][2][25]

Materials:

-

Cancer cell line

-

Substituted benzaldehyde compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with the substituted benzaldehyde for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.

-

Staining: Rehydrate the fixed cells in PBS and then incubate them with the PI staining solution in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

-

Data Analysis: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay uses a fluorescent dye, such as JC-1, to measure changes in the mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.[21][26][27][28][29]

Materials:

-

Cancer cell line

-

Substituted benzaldehyde compound

-

JC-1 fluorescent dye

-

FCCP or CCCP (positive control for mitochondrial depolarization)

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Treatment: Treat cells with the substituted benzaldehyde. Include untreated and positive control groups.

-

JC-1 Staining: Incubate the cells with the JC-1 staining solution. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope or a microplate reader.

-

Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies mitochondrial depolarization and the induction of apoptosis.

Diagram 3: Simplified Apoptosis Signaling Pathway

Caption: Substituted benzaldehydes can induce apoptosis via the mitochondrial pathway.

Enzyme Inhibitory Activity

Substituted benzaldehydes have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Tyrosinase Inhibition

Benzaldehyde and its derivatives can inhibit tyrosinase, a key enzyme in melanin biosynthesis. This makes them attractive candidates for the development of skin-lightening agents and treatments for hyperpigmentation disorders. The inhibition can be of different types, including partial noncompetitive, full, and mixed-type inhibition, depending on the nature of the substituent on the benzaldehyde ring.[25]

Acetylcholinesterase Inhibition

Certain substituted benzaldehydes have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.

Table 4: Enzyme Inhibitory Activity of Substituted Benzaldehydes

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| Benzaldehyde | Tyrosinase | 31.0 | [25] |

| Benzimidazole-based benzaldehyde derivative 1 | Acetylcholinesterase | 0.050 ± 0.001 | [10][24] |

| Benzimidazole-based benzaldehyde derivative 1 | Butyrylcholinesterase | 0.080 ± 0.001 | [10][24] |

Experimental Protocols

This protocol describes a colorimetric assay to measure the inhibition of mushroom tyrosinase activity.[4][20][30][31]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Substituted benzaldehyde compound

-

Kojic acid (positive control)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution. Include a control without the inhibitor and a blank for each sample without the enzyme.

-

Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 25°C) for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.

-

Absorbance Measurement: Measure the formation of dopachrome, the colored product of the reaction, by reading the absorbance at approximately 475 nm in a kinetic mode for a set duration.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC₅₀ value is then determined from the dose-response curve.

This colorimetric assay is widely used to screen for AChE inhibitors.[3][32][33][34][35]

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Substituted benzaldehyde compound

-

Galantamine or Donepezil (positive control)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE solution.

-

Pre-incubation: Pre-incubate the mixture for a defined period.

-

Reaction Initiation: Add DTNB and the substrate ATCI to start the reaction. AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored anion.

-

Absorbance Measurement: Measure the increase in absorbance at approximately 412 nm over time.

-

Data Analysis: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Diagram 4: Acetylcholinesterase Inhibition Assay Principle

Caption: Substituted benzaldehydes can inhibit AChE, preventing the breakdown of acetylthiocholine.

Conclusion

Substituted benzaldehydes represent a versatile and promising class of compounds with a broad range of biological activities. Their amenability to chemical modification allows for the fine-tuning of their properties to enhance potency and selectivity for various biological targets. The information presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this important class of molecules. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 2. wp.uthscsa.edu [wp.uthscsa.edu]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. marinebiology.pt [marinebiology.pt]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. benchchem.com [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]

- 17. researchgate.net [researchgate.net]

- 18. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. texaschildrens.org [texaschildrens.org]

- 20. benchchem.com [benchchem.com]

- 21. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. atcc.org [atcc.org]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]

- 28. Mitochondrial Membrane Potential Assay | Springer Nature Experiments [experiments.springernature.com]

- 29. resources.revvity.com [resources.revvity.com]

- 30. 3.4. Tyrosinase Inhibition Assay [bio-protocol.org]

- 31. benchchem.com [benchchem.com]

- 32. Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors [mdpi.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. researchgate.net [researchgate.net]

- 35. Acetylcholinesterase Inhibition and Antioxidant Activity of N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine [mdpi.com]

The Genesis of an Essential Moiety: A Technical Guide to the Discovery and History of Chlorohydroxybenzaldehydes

For Immediate Release

A comprehensive whitepaper for researchers, scientists, and drug development professionals detailing the discovery, synthesis, and applications of chlorohydroxybenzaldehydes. This guide provides an in-depth exploration of the historical context, key synthetic methodologies with detailed protocols, and the burgeoning role of these compounds in medicinal chemistry.

Abstract

Chlorohydroxybenzaldehydes, a class of substituted aromatic aldehydes, hold a significant position in synthetic organic chemistry and drug discovery. Their unique combination of hydroxyl, chloro, and aldehyde functional groups on a benzene ring provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including Schiff bases, chalcones, and various heterocyclic systems. This technical guide traces the historical development of their synthesis, from the seminal discoveries of formylation reactions in the late 19th century to modern optimized protocols. It presents a detailed overview of the primary synthetic routes, provides specific experimental procedures, tabulates key physicochemical and spectroscopic data for prominent isomers, and explores their applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

A Historical Perspective: The Dawn of Aromatic Formylation

The story of chlorohydroxybenzaldehydes is intrinsically linked to the development of methods for the formylation of phenols. The late 19th century witnessed groundbreaking advancements in synthetic organic chemistry, laying the foundation for the targeted synthesis of these valuable compounds.

The pivotal moment in this history was the discovery of the Reimer-Tiemann reaction in 1876 by Karl Reimer and Ferdinand Tiemann.[1][2][3] Their work demonstrated that phenols could be ortho-formylated by reaction with chloroform in the presence of a strong base.[1][2] This reaction, proceeding through a dichlorocarbene intermediate, was one of the first general methods to introduce an aldehyde group onto a phenol ring and remains a cornerstone of synthetic chemistry.[4]

Another significant contribution was the Duff reaction , developed by James Cooper Duff in the 1930s and 1940s.[5][6] This method utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol and boric acid, to produce ortho-hydroxybenzaldehydes.[7] The Duff reaction proved to be particularly effective for certain substituted phenols where the Reimer-Tiemann reaction might give low yields.[7]

These classical reactions provided the initial pathways for chemists to synthesize various chlorohydroxybenzaldehyde isomers by applying them to the corresponding chlorophenols. The subsequent decades saw numerous refinements and modifications to these procedures to improve yields, selectivity, and reaction conditions.

Key Synthetic Methodologies

The synthesis of chlorohydroxybenzaldehydes primarily relies on the electrophilic aromatic substitution of chlorophenols. The two most prominent methods are the Reimer-Tiemann reaction and the Duff reaction.

The Reimer-Tiemann Reaction

This reaction involves the ortho-formylation of a phenoxide ion by dichlorocarbene generated in situ from chloroform and a strong base. The electron-donating nature of the hydroxyl group activates the aromatic ring, directing the electrophilic carbene primarily to the ortho position.

General Reaction Scheme: Chlorophenol + CHCl₃ + NaOH → Chlorohydroxybenzaldehyde + NaCl + H₂O

The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols. It involves heating the phenol with hexamine in the presence of an acid catalyst like glyceroboric acid or trifluoroacetic acid. The reaction proceeds through the formation of an iminium ion which then acts as the electrophile.

General Reaction Scheme: Chlorophenol + (CH₂)₆N₄ --(Acid, Heat)--> Intermediate --(Hydrolysis)--> Chlorohydroxybenzaldehyde

Detailed Experimental Protocols

The following protocols provide detailed procedures for the synthesis of specific chlorohydroxybenzaldehyde isomers.

Synthesis of 3-Chloro-2-hydroxybenzaldehyde via Reimer-Tiemann Reaction

This protocol is adapted from established procedures for the Reimer-Tiemann formylation of o-chlorophenol.[8]

Materials:

-

o-Chlorophenol (126 g, 0.98 mol)

-

Sodium hydroxide (266 g, 6.65 mol)

-

Chloroform (262 g, 2.20 mol)

-

Deionized water (1000 ml)

-

6 N Sulfuric acid

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Hexane

Equipment:

-

3000 ml three-necked round-bottom flask

-

Mechanical stirrer

-

250 ml Addition funnel

-

Reflux condenser

-

Heating mantle

-

Steam distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a sodium hydroxide solution by dissolving 266 g of NaOH in 1000 ml of water in the 3000 ml round-bottom flask.

-

Equip the flask with a mechanical stirrer, addition funnel, and reflux condenser.

-

Warm the solution to 60°C using a heating mantle.

-

Add 126 g of o-chlorophenol to the stirred solution. The phenol should dissolve completely.

-

Slowly add 262 g of chloroform from the addition funnel over a period of one hour, maintaining the temperature at 60°C.

-

After the addition is complete, continue stirring at 60°C for an additional two hours.

-

Increase the temperature to 80°C and maintain for sixteen hours.

-

Arrange for distillation to remove the excess chloroform.

-

After cooling, acidify the reaction mixture with 6 N sulfuric acid.

-

Perform steam distillation on the acidified mixture. Collect approximately six liters of distillate.

-

Extract the distillate with diethyl ether.

-

Dry the combined ethereal extracts with anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield a yellow oil containing a mixture of 3-chloro-2-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde.

-

Pour the oil into 500 ml of vigorously stirred hexane. The 3-chloro-4-hydroxybenzaldehyde will precipitate as a white solid.

-

Filter off the precipitate. The yield of this isomer is approximately 8%.

-

Evaporate the hexane filtrate under reduced pressure to obtain an oil which should crystallize upon standing at room temperature for 24 hours.

-

The yield of 3-chloro-2-hydroxybenzaldehyde is approximately 8.01 g (5%), with a melting point of 51-53°C.[8]

Synthesis of 5-(Chloromethyl)-2-hydroxybenzaldehyde

This protocol describes a chloromethylation reaction of salicylaldehyde.[9]

Materials:

-

Salicylaldehyde

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

0.5% Sodium Bicarbonate Solution

Equipment:

-

Reaction flask with magnetic stirrer

-

Filtration apparatus

Procedure:

-

Mix salicylaldehyde (30.5 g), paraformaldehyde (13.5 g), and concentrated HCl (150 ml) in a suitable flask.

-

Stir the mixture at room temperature for 48 hours.

-

A precipitate of the benzyl chloride derivative will form. Collect the solid by filtration.

-

Wash the precipitate with a 0.5% NaHCO₃ solution and then with water.

-

Dry the product under vacuum. The obtained 5-(chloromethyl)-2-hydroxybenzaldehyde has a melting point of 84–85 °C.[9]

Quantitative Data of Chlorohydroxybenzaldehyde Isomers

The following tables summarize key physical and spectroscopic data for several common isomers.

Table 1: Physical Properties of Chlorohydroxybenzaldehyde Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Chloro-2-hydroxybenzaldehyde | 1927-94-2 | C₇H₅ClO₂ | 156.57 | 51-53[8] | 63 (at 5 mmHg)[10] |

| 4-Chloro-2-hydroxybenzaldehyde | 2420-16-8 | C₇H₅ClO₂ | 156.57 | 52-54 | 215-217 |

| 5-Chloro-2-hydroxybenzaldehyde | 635-93-8 | C₇H₅ClO₂ | 156.57 | 98-100 | 228-230 |

| 6-Chloro-2-hydroxybenzaldehyde | 3179-01-3 | C₇H₅ClO₂ | 156.57 | 68-70 | - |

| 5-(Chloromethyl)-2-hydroxybenzaldehyde | 10459-07-1 | C₈H₇ClO₂ | 170.59 | 84-85[9] | - |

Table 2: Spectroscopic Data for 5-(Chloromethyl)-2-hydroxybenzaldehyde [9]

| Data Type | Values |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 4.59 (s, 2H), 7.00 (d, J = 8.8 Hz, 1H), 7.56 (dd, J = 2.4 and 8.4 Hz, 1H), 7.59 (d, J = 2.0 Hz, 1H), 9.90 (s, 1H), 11.07 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 45.4, 118.5, 120.5, 129.4, 133.8, 137.4, 151.7, 196.3 |

Visualized Workflows and Mechanisms

Diagrams created using Graphviz to illustrate key processes.

Caption: Mechanism of the Reimer-Tiemann Reaction.

Caption: General experimental workflow for synthesis.

Applications in Drug Development and Medicinal Chemistry

Chlorohydroxybenzaldehydes are valuable building blocks in the synthesis of compounds with a wide range of biological activities. Their utility stems from the reactivity of the aldehyde and hydroxyl groups, which allows for the straightforward synthesis of derivatives such as Schiff bases and chalcones.

Schiff Base Formation: The condensation of the aldehyde group with primary amines readily forms Schiff bases (imines). These compounds are known to possess a broad spectrum of pharmacological properties. For instance, Schiff bases derived from 5-chloro-2-hydroxybenzaldehyde have been investigated for their anti-ulcer activities.[11] Others have shown potential as anticancer agents by inducing apoptosis in cancer cell lines.[12]

Antimicrobial and Anticancer Agents: The chlorohydroxybenzaldehyde scaffold itself and its derivatives have been explored for their therapeutic potential. Derivatives of these compounds have demonstrated notable antimicrobial and anticancer properties.[13] For example, certain benzyloxybenzaldehyde derivatives, including 2-(benzyloxy)-5-chlorobenzaldehyde, have exhibited significant activity against the HL-60 cancer cell line, inducing apoptosis and cell cycle arrest.[14] The presence of the chlorine atom can enhance the lipophilicity and metabolic stability of the molecule, often contributing to improved biological activity.

The development of hybrid molecules, where the chlorohydroxybenzaldehyde moiety is combined with other pharmacophores like benzimidazole or thiadiazole, is an active area of research aimed at creating novel therapeutic agents with enhanced efficacy against cancer and microbial infections.[15]

Conclusion

From their origins in the foundational formylation reactions of the 19th century, chlorohydroxybenzaldehydes have evolved into indispensable intermediates in modern organic synthesis and medicinal chemistry. The pioneering work of Reimer, Tiemann, and Duff provided the chemical community with the tools to access these versatile molecules. Today, ongoing research continues to uncover new applications for these compounds and their derivatives, particularly in the quest for novel therapeutic agents to combat cancer and infectious diseases. This guide serves as a foundational resource for professionals in the field, encapsulating the rich history, practical synthesis, and significant potential of this important class of chemical compounds.

References

- 1. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. scholarworks.uni.edu [scholarworks.uni.edu]

- 8. prepchem.com [prepchem.com]

- 9. science.lpnu.ua [science.lpnu.ua]

- 10. 3-CHLORO-2-HYDROXY-BENZALDEHYDE | 1927-94-2 [chemicalbook.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-6-hydroxybenzaldehyde from o-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-6-hydroxybenzaldehyde, a valuable intermediate in pharmaceutical and chemical synthesis, starting from o-chlorophenol. The following sections outline two effective methods for the ortho-formylation of o-chlorophenol: the Duff reaction and a magnesium chloride-mediated formylation.

Introduction

The introduction of a formyl group ortho to the hydroxyl group of phenols is a critical transformation in organic synthesis. For a substituted phenol such as o-chlorophenol, achieving high regioselectivity for the C6 position to produce this compound can be challenging. This document details two recommended methods that have shown efficacy for this specific transformation. While the Reimer-Tiemann reaction is a classic method for phenol formylation, literature suggests it may be less effective for o-chlorophenol.[1] Therefore, the more robust Duff reaction and a modern, high-yield magnesium chloride-mediated method are presented.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the two recommended synthesis protocols, allowing for an at-a-glance comparison.

| Parameter | Duff Reaction | Magnesium Chloride-Mediated Formylation |

| Formylating Agent | Hexamethylenetetramine (HMTA) | Paraformaldehyde |

| Catalyst/Promoter | Glyceroboric acid | Anhydrous Magnesium Chloride (MgCl₂) |

| Solvent | Anhydrous Glycerol | Anhydrous Tetrahydrofuran (THF) or Acetonitrile |

| Base | - | Triethylamine (Et₃N) |

| Reaction Temperature | 150-160 °C | Reflux (approx. 66 °C in THF) |

| Reaction Time | 2-3 hours | 2-4 hours |

| Reported Yield | ~18% (average for various phenols)[1] | High to excellent for substituted phenols[2] |

| Selectivity | Ortho-selective[1] | Exclusively ortho-selective[3] |

| Work-up | Steam distillation | Acid wash and extraction |

Experimental Protocols

Method 1: Duff Reaction

The Duff reaction provides a classical and effective method for the ortho-formylation of phenols, and has been reported to be successful for o-chlorophenol where the Reimer-Tiemann reaction has failed.[1]

Materials:

-

o-Chlorophenol

-

Hexamethylenetetramine (HMTA)

-

Anhydrous Glycerol

-

Boric Acid

-

Sulfuric Acid (dilute)

-

Steam distillation apparatus

Procedure: [1]

-

Prepare glyceroboric acid by heating a mixture of anhydrous glycerol and boric acid.

-

Intimately mix o-chlorophenol and hexamethylenetetramine.

-

Simultaneously add the o-chlorophenol and HMTA mixture to the hot glyceroboric acid medium while maintaining the temperature at 150-160 °C.

-

After the addition is complete, continue heating for a short period to ensure the reaction goes to completion (typically 2-3 hours total reaction time).

-

Cool the reaction mixture and treat with dilute sulfuric acid.

-

Subject the acidified mixture to steam distillation to isolate the this compound.

-

The product is obtained in a nearly pure form, and often no further purification such as bisulfite extraction is necessary.[1]

Method 2: Magnesium Chloride-Mediated Ortho-Formylation

This modern method offers high yields and excellent regioselectivity for the ortho-formylation of phenols, including those with chloro-substituents.[2] The use of anhydrous reagents and an inert atmosphere is crucial for success.[4]

Materials:

-

o-Chlorophenol

-

Anhydrous Magnesium Chloride (MgCl₂, beads are recommended)[4]

-

Paraformaldehyde (dried)

-

Anhydrous Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 N)

-

Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

-

Set up a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and rubber septa under an inert atmosphere of argon or nitrogen.

-

To the flask, add anhydrous magnesium chloride (2.0 equivalents) and dried paraformaldehyde (3.0 equivalents).

-

Add anhydrous THF via syringe.

-

Add anhydrous triethylamine (2.0 equivalents) dropwise via syringe and stir the mixture for 10 minutes.

-

Add o-chlorophenol (1.0 equivalent) dropwise via syringe.

-

Heat the reaction mixture to reflux (approximately 75 °C oil bath temperature) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and add ether.

-

Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (three times) and water (three times).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Reaction Pathway

Caption: Chemical pathways for the synthesis of this compound.

Experimental Workflow: MgCl₂-Mediated Formylation

Caption: Step-by-step workflow for the MgCl₂-mediated synthesis.

References

Applications of 2-Chloro-6-hydroxybenzaldehyde in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chloro-6-hydroxybenzaldehyde, a substituted aromatic aldehyde, serves as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. Its unique substitution pattern, featuring a hydroxyl group and a chlorine atom ortho to the aldehyde functionality, provides a reactive scaffold for the generation of diverse molecular architectures. In medicinal chemistry, this compound is primarily utilized in the synthesis of Schiff bases and other derivatives that have shown promising antimicrobial and anticancer activities. This document provides a detailed account of its applications, supported by experimental protocols and quantitative data where available through analogous compounds, offering a valuable resource for researchers in the field of drug discovery and development.

Application in the Synthesis of Bioactive Schiff Bases

The most prominent application of this compound in medicinal chemistry is its use as a precursor for the synthesis of Schiff bases. Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed through the condensation reaction between a primary amine and an aldehyde. The resulting imine bond is crucial for the biological activities exhibited by these compounds. The hydroxyl and chloro substituents on the benzaldehyde ring can modulate the electronic and steric properties of the resulting Schiff bases, influencing their interaction with biological targets.

Antimicrobial Activity

Schiff bases derived from substituted salicylaldehydes are known to possess significant antimicrobial properties. While specific data for this compound derivatives is emerging, studies on analogous compounds, such as those from 5-chloro-salicylaldehyde, provide strong evidence for their potential as antibacterial and antifungal agents. For instance, Schiff bases derived from 5-chloro-salicylaldehyde have demonstrated potent activity against a range of bacteria and fungi. One such derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, exhibited significant minimum inhibitory concentrations (MICs) against various microbes.[1]

Table 1: Antimicrobial Activity of a Schiff Base Derived from 5-chloro-salicylaldehyde [1]

| Microbial Strain | MIC (µg/mL) |

| Bacillus subtilis | 45.2 |

| Escherichia coli | 1.6 |

| Pseudomonas fluorescens | 2.8 |

| Staphylococcus aureus | 3.4 |

| Aspergillus niger | 47.5 |

The general workflow for synthesizing and evaluating the antimicrobial potential of Schiff bases derived from this compound is depicted below.

Caption: General workflow for the synthesis and antimicrobial evaluation of Schiff bases.

Anticancer Activity

Schiff bases derived from salicylaldehyde analogues have also emerged as a promising class of anticancer agents.[2] These compounds can induce cytotoxicity in cancer cell lines through various mechanisms, including apoptosis and cell cycle arrest. While specific IC50 values for derivatives of this compound are not yet widely published, research on Schiff bases from the parent compound, 2-hydroxybenzaldehyde, demonstrates potent cytotoxic effects against various cancer cell lines. For example, certain 2-hydroxybenzaldehyde Schiff base derivatives have shown significant activity against the Huh7 liver cancer cell line.[2]

Table 2: Cytotoxicity of 2-Hydroxybenzaldehyde Schiff Base Derivatives against Huh7 Cancer Cells [2]

| Compound | IC50 (µg/mL) |

| 8S1 | 14.46 |

| 8S2 | 13.75 |

| 8S4 | 11.89 |

| 8S5 | 10.14 |

The screening process for identifying anticancer activity in Schiff bases synthesized from this compound would typically follow the workflow illustrated below.

Caption: General workflow for the synthesis and in vitro anticancer screening of Schiff bases.

Experimental Protocols